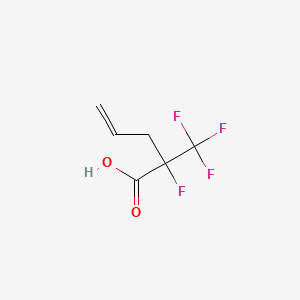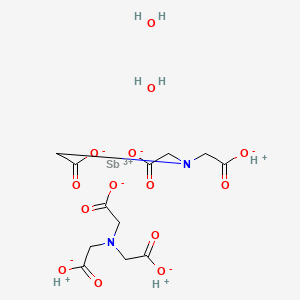
4,4'-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) is a chemical compound known for its unique structure and properties It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two piperidine rings connected by a propane-1,3-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) typically involves the reaction of 1,3-dibromopropane with 1,1-dimethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the 1,3-dibromopropane, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine rings.
Reduction: Reduced forms of the piperidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist at nicotinic acetylcholine receptors, blocking the action of acetylcholine and affecting neurotransmission. This mechanism is particularly relevant in the context of its potential therapeutic applications in neurological disorders.
類似化合物との比較
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): This compound has a similar structure but with tert-butyl groups on the pyridinium rings.
4,4’-(1,3-Propanediyl)bis(pyridine): Another structurally related compound with pyridine rings instead of piperidine rings.
Uniqueness
4,4’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) is unique due to its specific structural features, including the dimethyl substitution on the piperidine rings and the propane-1,3-diyl bridge. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
74910-68-2 |
|---|---|
分子式 |
C17H36N2+2 |
分子量 |
268.5 g/mol |
IUPAC名 |
4-[3-(1,1-dimethylpiperidin-1-ium-4-yl)propyl]-1,1-dimethylpiperidin-1-ium |
InChI |
InChI=1S/C17H36N2/c1-18(2)12-8-16(9-13-18)6-5-7-17-10-14-19(3,4)15-11-17/h16-17H,5-15H2,1-4H3/q+2 |
InChIキー |
FMOAPRRKDMTVFS-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCC(CC1)CCCC2CC[N+](CC2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


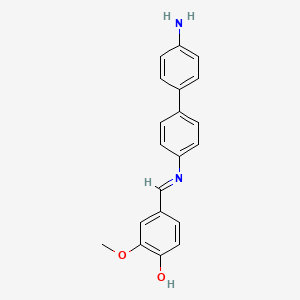
![(1r,3As,3br,5as,10as,10bs,12ar)-10a,12a-dimethyl-1-[(2r)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1h-cyclopenta[7,8]phenanthro[2,3-d][1,3]thiazol-8-amine](/img/structure/B14458146.png)
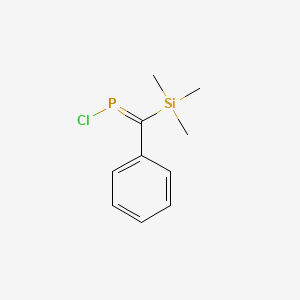
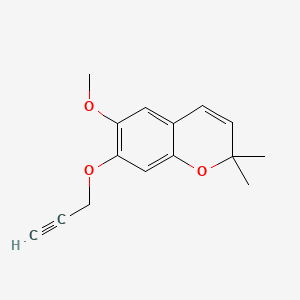
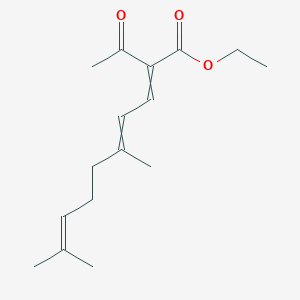
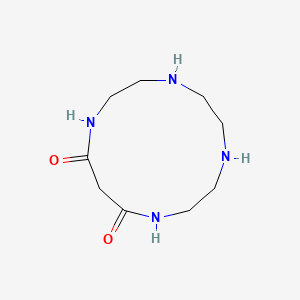
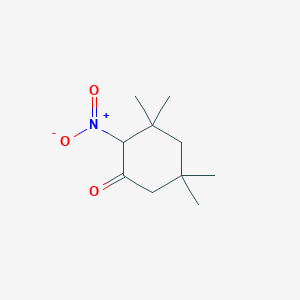
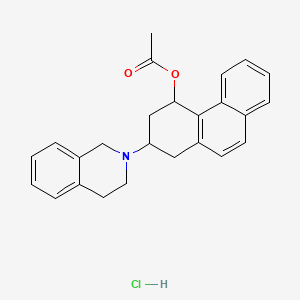


![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)
![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
